alpha-Glucose-1-phosphate dipotassium

Descripción general

Descripción

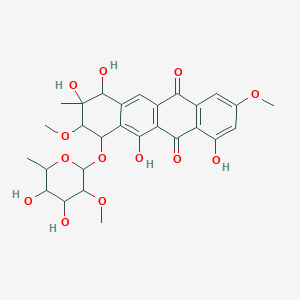

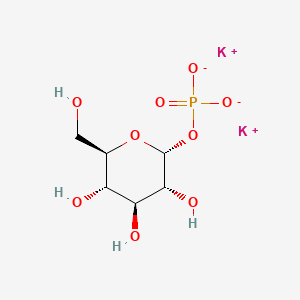

Alpha-Glucose-1-phosphate dipotassium, also known as Cori ester, is the alpha-anomeric form of glucose which contains a phosphate group on the primary carbon . It can be converted into the deoxysugar CDP-glucose by the enzyme alpha-D-Glucose-1-phosphate cytidylyltransferase .

Synthesis Analysis

Alpha-D-Glucose 1-phosphate is converted into D-glucose-6-phosphate by the enzyme phosphoglucomutase . It can also be converted into the deoxysugar CDP-glucose by the enzyme alpha-D-Glucose-1-phosphate cytidylyltransferase .Molecular Structure Analysis

The empirical formula of alpha-Glucose-1-phosphate dipotassium is C6H11K2O9P . The molecular weight is 336.32 on an anhydrous basis .Chemical Reactions Analysis

In glycogenolysis, alpha-glucose 1-phosphate is the direct product of the reaction in which glycogen phosphorylase cleaves off a molecule of glucose from a greater glycogen structure .Physical And Chemical Properties Analysis

Alpha-Glucose-1-phosphate dipotassium is a white powder that is slightly soluble in water (50 g/L) . It has an assay of 97% .Aplicaciones Científicas De Investigación

Biochemistry Applications

Alpha-Glucose-1-phosphate dipotassium plays a crucial role in biochemical pathways . It is the α-anomeric form of glucose containing a phosphate group on the primary carbon . This compound can be converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase, which is significant for various synthetic pathways .

Pharmaceutical Research

In pharmaceutical research, alpha-Glucose-1-phosphate dipotassium is used as an intermediate. It’s involved in the synthesis of CDP-glucose , which is a precursor for the synthesis of cell wall polysaccharides and glycosphingolipids . This has implications for drug development and understanding cellular processes.

Metabolic Pathway Studies

This compound is integral in studying metabolic pathways such as glycogenolysis and glycolysis . It is produced from glycogen by the action of glycogen phosphorylase and is converted to glucose-6-phosphate by phosphoglucomutase, allowing glucose to enter these metabolic pathways .

Industrial Applications

Alpha-Glucose-1-phosphate dipotassium is used in industrial settings as a synthetic intermediate. Its role in the production of starch-like inclusion bodies within certain bacterial strains is of particular interest for industrial biotechnology applications .

Food Technology

In the food industry, alpha-Glucose-1-phosphate dipotassium serves as a precursor of starch in plants and glycogen in animals. It is also the first decomposition product when an organism uses starch or glycogen for energy, making it valuable for food processing and preservation studies .

Agricultural Research

The compound’s role in the build-up of starch-like inclusion bodies in certain strains of bacteria has potential applications in agricultural biotechnology. It could be used to enhance starch production in crops or to develop bacterial strains with specific desirable traits .

Diagnostic Applications

In diagnostics, the enzymatic reactions involving alpha-Glucose-1-phosphate dipotassium are of interest. The compound’s transformation into various metabolites can be used to measure and understand metabolic disorders, potentially leading to new diagnostic methods .

Medical Research

Alpha-Glucose-1-phosphate dipotassium is significant in medical research for its role in cellular catabolism and as an intermediate in the synthesis of complex biomolecules. Its involvement in cellular energy pathways and membrane synthesis is crucial for understanding diseases at the molecular level .

Mecanismo De Acción

Target of Action

Alpha-Glucose-1-phosphate dipotassium primarily targets several enzymes, including Phosphomannomutase/phosphoglucomutase , Glycogen phosphorylase, muscle form , Maltodextrin phosphorylase , Glucose-1-phosphatase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in various biochemical processes, including glycogenolysis and the interconversion of glucose and galactose .

Mode of Action

The compound interacts with its targets by serving as a substrate for these enzymes. For instance, it is converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase .

Biochemical Pathways

Alpha-Glucose-1-phosphate dipotassium is involved in several biochemical pathways. It is produced from glycogen during glycogenolysis by the actions of glycogen phosphorylase . Its conversion to glucose-6-phosphate (G6P) by phosphoglucomutase allows for entry of the glucose molecule into metabolic pathways such as glycolysis .

Result of Action

The molecular and cellular effects of Alpha-Glucose-1-phosphate dipotassium’s action are primarily related to its role as a substrate for various enzymes. For instance, in certain strains of Corynebacteria, glucose 1-phosphate has been shown to induce the build-up of starch-like inclusion bodies within the cell .

Action Environment

The action, efficacy, and stability of Alpha-Glucose-1-phosphate dipotassium can be influenced by various environmental factors. For instance, it is slightly soluble in water, with a solubility of 50 g/L . Therefore, the presence of water can affect its availability for interaction with its target enzymes.

Safety and Hazards

Propiedades

IUPAC Name |

dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIDZIIHRGYJAE-PKXGBZFFSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11K2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-56-3 (Parent) | |

| Record name | alpha-Glucose-1-phosphate dipotassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

336.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Glucose-1-phosphate dipotassium | |

CAS RN |

6736-77-2 | |

| Record name | alpha-Glucose-1-phosphate dipotassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucose 1-(dipotassium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-GLUCOSE-1-PHOSPHATE DIPOTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW10Q965QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]carbamic acid methyl ester](/img/structure/B1200350.png)

![3-[5-(2-furanyl)-1H-pyrazol-3-yl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1200353.png)

![1-Chloro-2-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1200356.png)

![N-[4-[4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]butyl]-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B1200363.png)